N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Chemical identity verification CB1 receptor pharmacology Analytical chemistry

This compound is structurally distinct from otenabant (CP-945,598; CAS 686344-29-6). Its pyrazole-3-(pyridin-4-yl) core with 5-cyclopropyl and 2-phenylbutanamide tail has no published bioactivity data. Procurement is recommended ONLY for SAR exploration programs requiring this exact scaffold. De novo in vitro profiling is mandatory. Demand a Certificate of Analysis with NMR and HRMS confirmation, and explicit vendor attestation that this compound is not mislabeled as otenabant. For LC-MS/HPLC method development, verify identity independently before use.

Molecular Formula C23H26N4O
Molecular Weight 374.488
CAS No. 1797976-71-6
Cat. No. B2365371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide
CAS1797976-71-6
Molecular FormulaC23H26N4O
Molecular Weight374.488
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4
InChIInChI=1S/C23H26N4O/c1-2-20(17-6-4-3-5-7-17)23(28)25-14-15-27-22(19-8-9-19)16-21(26-27)18-10-12-24-13-11-18/h3-7,10-13,16,19-20H,2,8-9,14-15H2,1H3,(H,25,28)
InChIKeyBLKJVNOSMBRVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide (CAS 1797976-71-6) and Its Known Chemical Class


N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide (CAS 1797976-71-6) is a synthetic small molecule with the molecular formula C23H26N4O and a molecular weight of 374.488 g/mol, incorporating a pyrazole core substituted with a cyclopropyl group at the 5-position, a pyridin-4-yl group at the 3-position, and a 2-phenylbutanamide side chain attached via an ethyl linker [1]. This compound appears in certain chemical vendor catalogs where it is sometimes misidentified as CP-945,598 (otenabant); however, the authentic otenabant (CAS 686344-29-6) is a structurally distinct purine-based CB1 receptor antagonist developed by Pfizer [2]. No primary research publications, patents specifically exemplifying this compound, or authoritative database entries (ChEMBL, PubChem, DrugBank) were identified from non-excluded sources at the time of this analysis.

Why N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide Cannot Be Assumed Interchangeable with In-Class Analogs


Generic substitution among pyrazole-phenylbutanamide derivatives or between this compound and the structurally unrelated otenabant (CP-945,598) is not scientifically supported. The compound's pyrazole-pyridine-phenylbutanamide scaffold is fundamentally distinct from the purine-piperidine core of otenabant [1], and even minor structural variations within the pyrazole series—such as the identity of the heteroaryl substituent at the pyrazole 3-position or the nature of the amide side chain—can produce large shifts in target affinity, selectivity, and physicochemical properties. Without publicly available head-to-head pharmacological profiling data for this specific compound against its closest structural analogs, any assumption of functional equivalence is unsupported and poses a risk of experimental irreproducibility [2].

Quantitative Differentiation Evidence for N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide


Structural Misassignment Alert: This Compound Is Not Otenabant (CP-945,598)

Multiple chemical vendor entries assign CAS 1797976-71-6 the identity of CP-945,598 (otenabant). This is chemically incorrect. The authentic otenabant structure (CAS 686344-29-6) has a purine core with two chlorophenyl substituents and an ethylaminopiperidine carboxamide, with molecular formula C25H25Cl2N7O (MW 510.42) [1]. In contrast, the formula for CAS 1797976-71-6 is C23H26N4O (MW 374.488), containing no chlorine, a pyrazole core, and a pyridine substituent. Any experimental use of this compound premised on it being a CB1 antagonist will yield incorrect pharmacological results.

Chemical identity verification CB1 receptor pharmacology Analytical chemistry

Absence of Published Target Engagement or Selectivity Profiling Data

A BindingDB entry (BDBM236641) attributed to US Patent US9388139 reports PDE5A IC50 = 1,800 nM and COX-2 IC50 > 100,000 nM for a compound whose SMILES (COc1ccc(cc1)C1CC(=NN1c1ccc(cc1)C(O)=O)c1cccc(OC)c1) does not match CAS 1797976-71-6 [1]. This data cannot be assigned to the target compound. No ChEMBL, PubChem BioAssay, or DrugBank records were identified for CAS 1797976-71-6. The compound has no publicly documented inhibition constants (Ki, IC50), no selectivity profiling data against any target family, and no cellular or in vivo pharmacological characterization from non-excluded sources.

Kinase inhibition PDE inhibition COX inhibition

Appropriate Research Use Cases for N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide Given Current Evidence


Chemical Probe Development Requiring De Novo Pharmacological Profiling

If a research program specifically requires a pyrazole-3-(pyridin-4-yl) scaffold with a 5-cyclopropyl substituent and a 2-phenylbutanamide tail for structure-activity relationship (SAR) exploration, this compound may serve as a synthetic starting point. However, the user must plan for complete de novo in vitro profiling (binding, functional, selectivity panels), as no published target engagement data are available to guide experimental design. Any expectation of CB1 antagonist activity—based on vendor mislabeling as otenabant—must be explicitly rejected [1].

Analytical Reference Standard for Method Development

The compound may be used as an analytical reference standard for LC-MS or HPLC method development, provided its identity and purity are independently verified (e.g., by NMR, HRMS). The molecular formula C23H26N4O and predicted physicochemical properties can support chromatographic method optimization. However, procurement for this purpose should be accompanied by a certificate of analysis from a supplier that does not conflate this compound with otenabant.

Negative Control for CB1 Antagonist Studies (With Critical Caveat)

Given the structural dissimilarity to otenabant, this compound could theoretically serve as a negative control in CB1 receptor assays—but only after experimental confirmation that it lacks CB1 binding and functional activity. This is not an established use and requires validation. The reported CB1 Ki of otenabant (0.7 nM) and >10,000-fold selectivity over CB2 (Ki = 7,600 nM) serve as benchmark comparators for any such validation study [1].

Quote Request

Request a Quote for N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.